2-Bromo-5-methylpyridine

Catalog No.
S666914
CAS No.
3510-66-5
M.F
C6H6BrN
M. Wt
172.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-methylpyridine

CAS Number

3510-66-5

Product Name

2-Bromo-5-methylpyridine

IUPAC Name

2-bromo-5-methylpyridine

Molecular Formula

C6H6BrN

Molecular Weight

172.02 g/mol

InChI

InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3

InChI Key

YWNJQQNBJQUKME-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)Br

Synonyms

2-Bromo-5-methylpyridine; 6-Bromo-3-picoline; 5-Methyl-2-bromopyridine;

Canonical SMILES

CC1=CN=C(C=C1)Br

Precursor for Bipyridine and Terpyridine Derivatives

One prominent research application of 2-Bromo-5-methylpyridine involves its role as a precursor in the synthesis of bipyridine and terpyridine derivatives. These bipyridine and terpyridine molecules, containing two or three pyridine rings linked together, respectively, possess valuable properties in various scientific fields.

  • 5,5'-dimethyl-2,2'-bipyridine: This bipyridine derivative exhibits chelating properties, meaning it can form strong bonds with metal ions. This characteristic makes it a valuable ligand in coordination chemistry research, particularly in the development of catalysts and sensors [].
  • 5-methyl-2,2′:6′,2″-terpyridine: This terpyridine derivative displays strong fluorescence properties, making it a useful tool in photochemical and biological studies. Researchers utilize it in applications such as labelling biomolecules and studying cellular processes [].
  • 5-bromo-5″-methyl-2,2′:6′,2″-terpyridine: This brominated terpyridine derivative combines the chelating properties of the bipyridine and the fluorescence properties of the terpyridine. This unique combination makes it a potential candidate for developing multifunctional materials for various research applications [].

2-Bromo-5-methylpyridine, also known as 5-bromo-2-picoline, is an organic compound belonging to the class of heterocyclic aromatic compounds called pyridines. It is a colorless liquid at room temperature with a boiling point around 95-96 °C (12 mmHg) and a melting point between 40-45 °C []. 2-Bromo-5-methylpyridine serves as a valuable starting material for the synthesis of various functional molecules in scientific research [].


Molecular Structure Analysis

The key feature of 2-Bromo-5-methylpyridine's structure is a six-membered aromatic ring containing five carbon atoms and one nitrogen atom. The bromine atom (Br) is attached to the second carbon (C2) of the ring, while a methyl group (CH3) is attached to the fifth carbon (C5) []. This specific arrangement of substituents (Br at C2 and CH3 at C5) influences the chemical properties of the molecule compared to other isomers of bromomethylpyridine.


Chemical Reactions Analysis

2-Bromo-5-methylpyridine is primarily used as a building block in organic synthesis. Here are some notable reactions involving this compound:

  • Synthesis of Bipyridine Derivatives

    2-Bromo-5-methylpyridine can be coupled with various reagents to form substituted bipyridine molecules. For instance, a palladium-catalyzed Suzuki coupling reaction with 4,4′-dimethylboronic acid yields 5,5′-dimethyl-2,2′-bipyridine, a ligand commonly used in coordination chemistry [].

    2-Br-5-CH3-C5H4N  +  4,4’- (CH3)2B(OH)2  ->  5,5’- (CH3)2-C10H8N2  +  2 H2O + 2 Br⁻(2-Bromo-5-methylpyridine)  +  (4,4’-dimethylboronic acid)  ->  (5,5’-dimethyl-2,2’-bipyridine)  +  water  +  bromide ion
  • Synthesis of Terpyridine Derivatives

    Similar coupling reactions can be employed to synthesize terpyridine derivatives. Reacting 2-bromo-5-methylpyridine with 2,2':6',2"-terpyridine leads to the formation of 5-methyl-2,2′:6′,2″-terpyridine, another valuable chelating ligand [].

  • Substitution Reactions


Physical And Chemical Properties Analysis

  • Melting Point: 40-45 °C []
  • Boiling Point: 95-96 °C (12 mmHg) []
  • Flash Point: 103 °C (217 °F) []
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and ethanol [].
  • Stability: Relatively stable under ambient conditions.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3510-66-5

Wikipedia

2-Bromo-5-methylpyridine

Dates

Modify: 2023-09-17

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